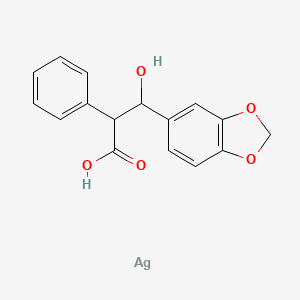
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is a complex organic compound that combines the structural features of benzodioxole and phenylpropanoic acid with a silver ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Addition of the Phenylpropanoic Acid Moiety: This step involves the reaction of the benzodioxole derivative with cinnamic acid under acidic or basic conditions.
Introduction of the Silver Ion: The final step involves the reaction of the synthesized 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid with a silver salt, such as silver nitrate, to form the silver complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including nanomaterials and coatings with unique properties.
作用机制
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver involves its interaction with molecular targets and pathways in biological systems. The silver ion can interact with cellular components, leading to antimicrobial effects by disrupting cell membranes and interfering with essential cellular processes. The benzodioxole and phenylpropanoic acid moieties may also contribute to the compound’s biological activities through various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-phenylpropanoic acid: Similar structure but lacks the silver ion.
3-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the benzodioxole ring and silver ion.
Silver acetate: Contains silver ion but lacks the complex organic structure.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is unique due to the combination of the benzodioxole ring, phenylpropanoic acid moiety, and silver ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
5450-49-7 |
|---|---|
分子式 |
C16H14AgO5 |
分子量 |
394.15 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver |
InChI |
InChI=1S/C16H14O5.Ag/c17-15(11-6-7-12-13(8-11)21-9-20-12)14(16(18)19)10-4-2-1-3-5-10;/h1-8,14-15,17H,9H2,(H,18,19); |
InChI 键 |
KEELQQAQZMGAAS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O.[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



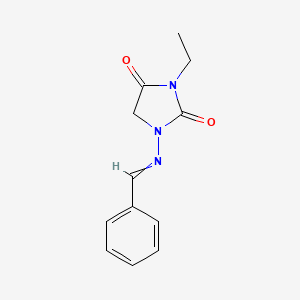
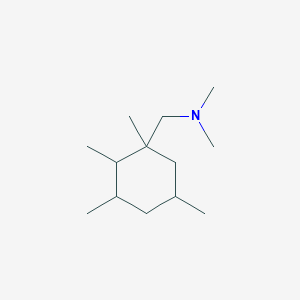
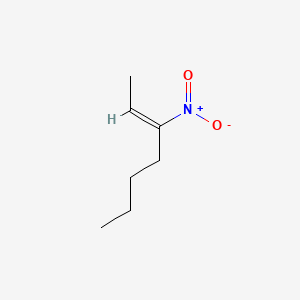


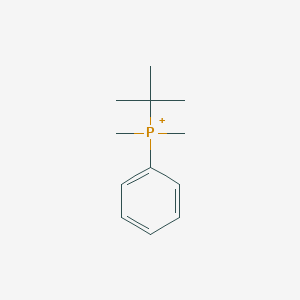
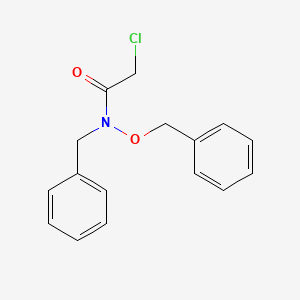

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
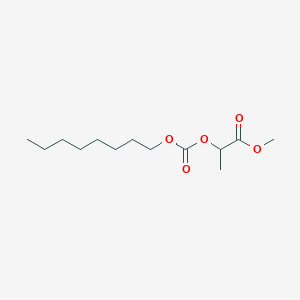
silane](/img/structure/B14721922.png)
